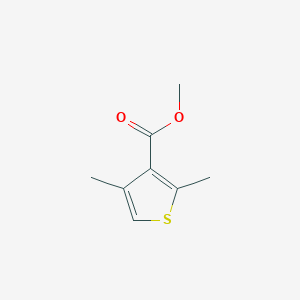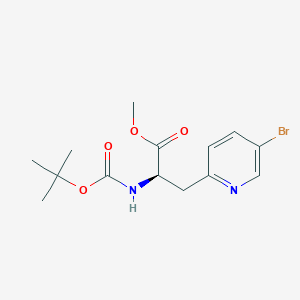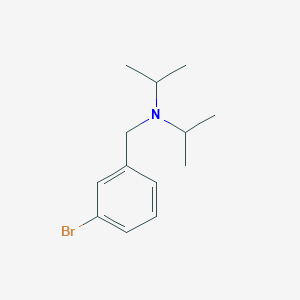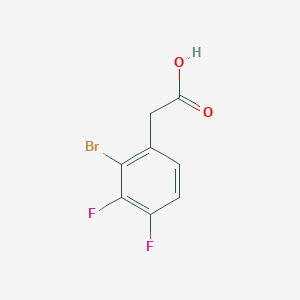
2-(2-Bromo-3,4-difluorophenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromo-3,4-difluorophenyl)acetic acid is an organic compound with the molecular formula C8H5BrF2O2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine and fluorine atoms
Mechanism of Action
Target of Action
Similar compounds such as 3,4-difluorophenylboronic acid have been used in the synthesis of several organic compounds, including substituted 6-phenylpurine bases and nucleosides . These compounds show significant cytostatic activity in CCRF-CEM, HeLa, and L1210 cell lines , suggesting that they may target cellular replication processes.
Mode of Action
Similar compounds have been used in suzuki-miyaura cross-coupling reactions , which suggests that 2-(2-Bromo-3,4-difluorophenyl)acetic acid might interact with its targets through a similar mechanism.
Biochemical Pathways
Based on the cytostatic activity of similar compounds , it can be inferred that this compound may affect pathways related to cell replication and growth.
Pharmacokinetics
It is known that the compound has a high gi absorption and is bbb permeant . Its Log Po/w values suggest that it has a moderate lipophilicity, which could impact its distribution within the body .
Result of Action
Similar compounds have shown significant cytostatic activity in certain cell lines , suggesting that this compound may have similar effects.
Action Environment
It is known that the compound should be stored in a sealed, dry environment at room temperature , suggesting that moisture and temperature could potentially affect its stability.
Biochemical Analysis
Biochemical Properties
2-(2-Bromo-3,4-difluorophenyl)acetic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. The nature of these interactions can vary, with some leading to changes in enzyme activity and others affecting protein conformation and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of specific genes involved in metabolic processes, leading to changes in cellular energy production and utilization. Additionally, it may impact cell signaling pathways that regulate cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range leads to significant changes in cellular and metabolic functions .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting metabolic flux and metabolite levels. For example, the compound may inhibit or activate enzymes involved in the breakdown and synthesis of key metabolites, leading to changes in the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its activity and function, as it may concentrate in specific areas where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can enhance or inhibit its interactions with biomolecules, thereby modulating its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromo-3,4-difluorophenyl)acetic acid typically involves the bromination and fluorination of phenylacetic acid derivatives. One common method includes the following steps:
Fluorination: The fluorine atoms can be introduced using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, often optimized for yield and purity. These processes are typically carried out in reactors with precise temperature and pressure control to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Bromo-3,4-difluorophenyl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols or aldehydes.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products:
- Substituted phenylacetic acid derivatives.
- Oxidized products like phenylacetic acid derivatives with additional oxygen-containing functional groups.
- Reduced products like phenylacetic alcohols or aldehydes.
Scientific Research Applications
2-(2-Bromo-3,4-difluorophenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
- 2-(4-Bromo-2,5-difluorophenyl)acetic acid
- 2-(2-Bromo-4,5-difluorophenyl)acetic acid
- 2,3-Difluorophenylacetic acid
Comparison:
- Uniqueness: The specific substitution pattern of bromine and fluorine atoms in 2-(2-Bromo-3,4-difluorophenyl)acetic acid imparts unique chemical and physical properties, making it distinct from other similar compounds.
- Reactivity: The position of substituents can influence the reactivity and stability of the compound, affecting its suitability for different applications.
- Applications: While similar compounds may have overlapping uses, the unique structure of this compound can make it more suitable for specific research or industrial purposes.
Properties
IUPAC Name |
2-(2-bromo-3,4-difluorophenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O2/c9-7-4(3-6(12)13)1-2-5(10)8(7)11/h1-2H,3H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGFDSVWTYZHQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CC(=O)O)Br)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B6326587.png)
![2'-(Benzyloxy)[1,1'-biphenyl]-4-ol](/img/structure/B6326596.png)
![2'-(Benzyloxy)[1,1'-biphenyl]-3-ol](/img/structure/B6326603.png)
![4'-(Benzyloxy)[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B6326612.png)
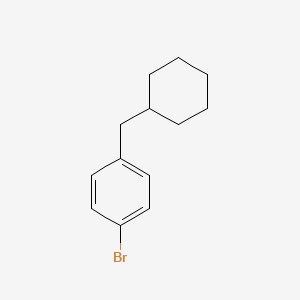
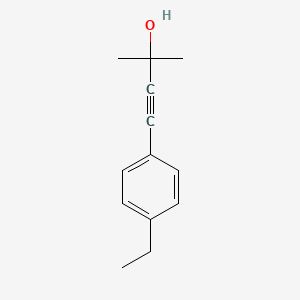
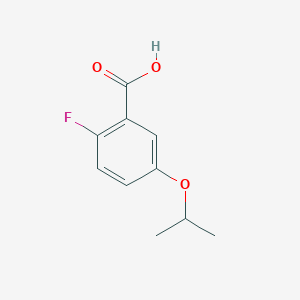
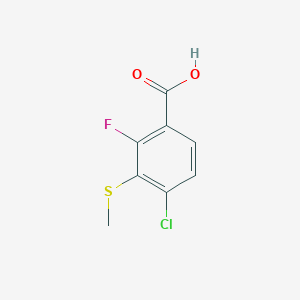
![Benzo[c][1,2,5]oxadiazole-5-carboxamide](/img/structure/B6326638.png)
![4'-(Benzyloxy)-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B6326642.png)
![5-[4-(Benzyloxy)phenyl]-2-pyridinamine](/img/structure/B6326643.png)
